molecular formula C10H21NO B13561196 3-(2-Methylpentyl)pyrrolidin-3-ol

3-(2-Methylpentyl)pyrrolidin-3-ol

Cat. No.: B13561196
M. Wt: 171.28 g/mol
InChI Key: QZXIUFSAJJDXCL-UHFFFAOYSA-N
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Description

3-(2-Methylpentyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylpentyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpentyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific reaction conditions. For instance, the cyclization of 2-methylpentylamine with a suitable carbonyl compound, followed by reduction, can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpentyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-(2-Methylpentyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylpentyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpentyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(2-methylpentyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H21NO/c1-3-4-9(2)7-10(12)5-6-11-8-10/h9,11-12H,3-8H2,1-2H3

InChI Key

QZXIUFSAJJDXCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CCNC1)O

Origin of Product

United States

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